2-n-Butoxy-5-methylthiophenol
Description
2-n-Butoxy-5-methylthiophenol (CAS Ref: 10-F399708) is a substituted thiophenol derivative featuring a n-butoxy group (-O-C₄H₉) at the 2-position and a methylthio group (-S-CH₃) at the 5-position of the benzene ring. Thiophenols are characterized by their sulfhydryl (-SH) functional group, which confers high reactivity in nucleophilic and redox reactions.
This compound has been historically used in organic synthesis, particularly in polymer chemistry as a chain-transfer agent or antioxidant.
Properties
IUPAC Name |
2-butoxy-5-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-4-7-12-10-6-5-9(2)8-11(10)13/h5-6,8,13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQBXGOWIGYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxy-5-methylthiophenol can be achieved through several synthetic routes. One common method involves the alkylation of 5-methylthiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxy-5-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
2-n-Butoxy-5-methylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-5-methylthiophenol involves the reactivity of its thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The butoxy and methyl groups can influence the compound’s solubility and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-n-Butoxy-5-methylthiophenol, enabling comparative analysis:
| Compound Name | Key Functional Groups | Substituent Positions | Molecular Formula |
|---|---|---|---|
| This compound | Thiophenol (-SH), n-butoxy (-O-C₄H₉) | 2 (n-butoxy), 5 (methylthio) | C₁₁H₁₆OS |
| 2-(tert-Butoxy)ethylamine hydrochloride | tert-Butoxy (-O-C(CH₃)₃), amine (-NH₂) | Ethylamine backbone | C₆H₁₆ClNO |
| 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | Methoxy (-OCH₃), nitro (-NO₂), tert-butylamide | 4 (Br), 5 (OCH₃), 2 (NO₂) | C₁₁H₁₄BrN₃O₃ |
Key Observations :
- Electronic Effects: The nitro group (-NO₂) in 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is a strong electron-withdrawing group, directing electrophilic attacks to meta positions. In contrast, the methylthio group in this compound donates electrons, favoring ortho/para substitution .
Physical Properties
While exact data (e.g., melting points, solubility) for this compound are unavailable, inferences can be made:
- Lipophilicity : The n-butoxy group increases hydrophobicity compared to methoxy or tert-butoxy derivatives, enhancing solubility in organic solvents like dichloromethane or ethyl acetate.
- Volatility: Thiophenols generally exhibit lower volatility than phenols due to sulfur’s higher atomic mass.
Availability and Commercial Status
All three compounds are listed as discontinued by CymitQuimica, indicating challenges in large-scale production or regulatory hurdles. For example:
- This compound: Discontinued in 5g quantities .
- 2-(tert-Butoxy)ethylamine hydrochloride: Discontinued across all package sizes (1g–100g) .
Biological Activity
2-n-Butoxy-5-methylthiophenol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a thiophenol core with a butoxy group at the 2-position and a methyl group at the 5-position. The synthesis typically involves the alkylation of 5-methylthiophenol with n-butyl bromide in the presence of a base like potassium carbonate, using solvents such as dimethylformamide (DMF) at elevated temperatures .
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various biological targets including proteins and enzymes. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects . The presence of the butoxy and methyl groups influences the compound's solubility and reactivity, enhancing its biological interactions.
Antioxidant Properties
Research indicates that compounds with thiol groups exhibit significant antioxidant properties. This compound may scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage .
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The compound's ability to form stable adducts with enzyme active sites suggests its potential as a lead compound in drug development targeting metabolic disorders .
- Cell Culture Studies : In vitro studies using human cell lines have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival. This suggests a potential application in cancer therapy, particularly in targeting resistant cancer phenotypes .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially through its antioxidant activity and ability to modulate neurotransmitter systems. This could position it as a candidate for further research in neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
